(3S)-1-methanesulfonylpiperidin-3-amine

Description

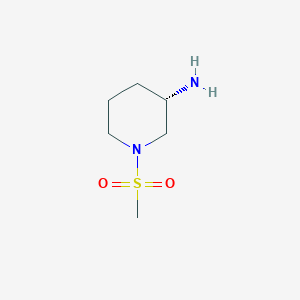

(3S)-1-Methanesulfonylpiperidin-3-amine is a chiral piperidine derivative characterized by a methanesulfonyl (mesyl) group at the 1-position and an amine group at the 3-position of the piperidine ring. Its hydrochloride salt form, this compound hydrochloride, has been cataloged by Enamine Ltd. with a molecular formula and price listed (€4 per unit as of November 2021) .

Properties

Molecular Formula |

C6H14N2O2S |

|---|---|

Molecular Weight |

178.26 g/mol |

IUPAC Name |

(3S)-1-methylsulfonylpiperidin-3-amine |

InChI |

InChI=1S/C6H14N2O2S/c1-11(9,10)8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3/t6-/m0/s1 |

InChI Key |

POTVOTFGDLUIQC-LURJTMIESA-N |

Isomeric SMILES |

CS(=O)(=O)N1CCC[C@@H](C1)N |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-methanesulfonylpiperidin-3-amine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.

Introduction of the Amine Group: The amine group can be introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-methanesulfonylpiperidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where the methanesulfonyl or amine groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield secondary or tertiary amines.

Scientific Research Applications

(3S)-1-methanesulfonylpiperidin-3-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.

Biological Research: It is used in the study of enzyme inhibition and receptor binding.

Industrial Applications: The compound is used as an intermediate in the synthesis of various chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-1-methanesulfonylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

Substituent Effects and Functional Implications

Chirality: The S-configuration at C3 is shared across analogs like [(S)-1-(2-aminoethyl)-piperidin-3-yl]-isopropyl-methyl-amine and (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine, suggesting stereochemical preferences in target interactions .

Aminoethyl vs. Benzyl Substituents: The aminoethyl side chain in and may facilitate hydrogen bonding, whereas the benzyl group in could improve membrane permeability.

Salt Forms : Hydrochloride salts (e.g., ) are common to improve crystallinity and bioavailability.

Biological Activity

(3S)-1-Methanesulfonylpiperidin-3-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₉N₃O₂S

- Molecular Weight : 203.33 g/mol

- CAS Number : 2731010-07-2

The biological activity of this compound is largely attributed to its interaction with various biological targets. It has been shown to modulate receptor activity and influence signaling pathways related to neurotransmission and cellular response mechanisms. The compound's sulfonamide group enhances its binding affinity to target proteins, potentially leading to altered enzymatic activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further development as an antibacterial agent.

- CNS Activity : The compound has been evaluated for its effects on central nervous system (CNS) receptors, particularly cannabinoid receptors, which are implicated in various neurological disorders .

- Kinase Inhibition : It has been identified as a potential inhibitor for certain protein kinases, including c-KIT and PDGFR, which are associated with cancer progression .

Research Findings

A summary of key research findings on this compound is presented in the following table:

Case Studies

- Cannabinoid Receptor Study : In vitro studies highlighted the compound's ability to selectively inhibit CB1 receptors while maintaining a favorable safety profile, suggesting its potential as a therapeutic agent for conditions like obesity and pain management.

- Protein Kinase Inhibition : A study focused on the compound's role as a kinase inhibitor revealed that it could effectively reduce the phosphorylation activity associated with tumor growth, indicating its potential utility in cancer treatment strategies.

Q & A

Basic: What are the optimal synthetic routes for (3S)-1-methanesulfonylpiperidin-3-amine, and how are key intermediates characterized?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, starting with the functionalization of the piperidine core. Key steps include sulfonylation of the piperidine nitrogen using methanesulfonyl chloride under controlled conditions (e.g., dichloromethane or acetonitrile as solvents, inert atmosphere to prevent moisture interference) . Intermediate characterization employs Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm regiochemistry and purity. For example, -NMR can verify sulfonamide formation via characteristic downfield shifts (~2.8–3.2 ppm for methylsulfonyl protons) .

Advanced: How can enantiomeric purity be ensured during the synthesis of this compound?

Methodological Answer:

Enantiomeric purity is critical for pharmacological relevance. Strategies include:

- Chiral Resolution : Use of chiral auxiliaries or chromatography (e.g., chiral HPLC with amylose-based columns) to separate enantiomers .

- Asymmetric Synthesis : Stereoselective methods such as enzymatic catalysis or transition-metal-mediated reactions to directly generate the (3S) configuration .

- X-ray Crystallography : Confirmation of absolute configuration via single-crystal analysis of intermediates or final products .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : -NMR identifies the methylsulfonyl group (resonance ~40–45 ppm for the sulfonyl carbon) .

- High-Resolution MS (HRMS) : Validates molecular formula (e.g., , exact mass 178.0776) .

- HPLC-PDA : Quantifies purity (>95% by area under the curve at 254 nm) and detects impurities .

Advanced: What strategies resolve contradictions in reported biological activities of sulfonamide-containing piperidine derivatives?

Methodological Answer:

Contradictions may arise from variability in assay conditions or structural nuances. Approaches include:

- Meta-Analysis : Systematic comparison of published IC values across cell lines (e.g., HEK293 vs. CHO) to identify assay-specific biases .

- Structure-Activity Relationship (SAR) Studies : Modifying the sulfonamide group (e.g., replacing methyl with trifluoromethyl) to isolate pharmacophore contributions .

- Dose-Response Validation : Replicating disputed assays under standardized conditions (pH 7.4, 37°C, serum-free media) .

Basic: How does the sulfonamide group influence the compound’s reactivity and stability under different conditions?

Methodological Answer:

The methylsulfonyl group enhances electrophilicity at the piperidine nitrogen, enabling nucleophilic substitutions (e.g., alkylation). Stability studies show:

- Acidic Conditions : Stable in dilute HCl (pH 2–4) but hydrolyzes in concentrated acid (>6 M) .

- Thermal Stability : Decomposition above 150°C (TGA data), necessitating low-temperature storage (<-20°C) .

- Light Sensitivity : UV irradiation (254 nm) induces sulfonamide cleavage; amber vials are recommended .

Advanced: What in silico methods predict the binding affinity of this compound to target proteins?

Methodological Answer:

Computational approaches include:

- Molecular Docking (AutoDock Vina) : Simulates interactions with targets like serotonin receptors (e.g., 5-HT) using crystal structures (PDB: 6WGT) .

- Molecular Dynamics (MD) Simulations : Assesses binding stability over 100 ns trajectories (AMBER force field) .

- Free Energy Perturbation (FEP) : Quantifies ΔG changes upon sulfonamide modification to optimize affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.